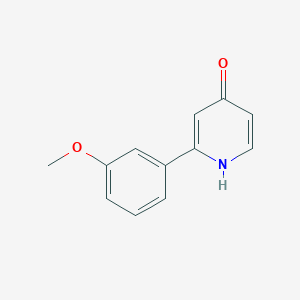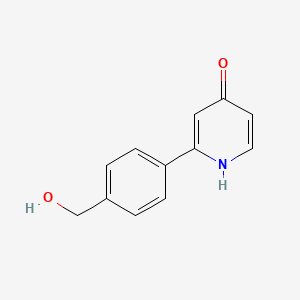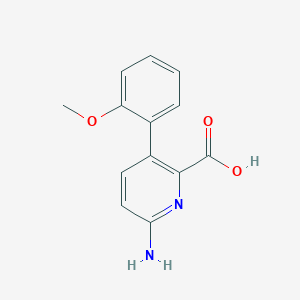
4-Hydroxy-2-(3-methoxyphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(3-methoxyphenyl)pyridine (95%) is an organic compound with a molecular formula of C9H9NO2. It is a colorless solid with a melting point of 119-121 °C and a boiling point of 230-232 °C. The compound is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural and synthetic products. 4-Hydroxy-2-(3-methoxyphenyl)pyridine is used in a variety of scientific applications, including synthesis, drug development, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.
Applications De Recherche Scientifique
4-Hydroxy-2-(3-methoxyphenyl)pyridine has a wide range of scientific research applications. It is used as a starting material in the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-malarial agents. It is also used as a starting material for the synthesis of other compounds, such as dyes and pigments. Additionally, it is used in the synthesis of heterocyclic compounds, which are used in the development of new drugs.
Mécanisme D'action
4-Hydroxy-2-(3-methoxyphenyl)pyridine is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are hormones involved in inflammation and pain. By inhibiting COX-2, 4-hydroxy-2-(3-methoxyphenyl)pyridine can reduce inflammation and pain.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-methoxyphenyl)pyridine has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and pain-relieving properties, it has been found to have anti-cancer, anti-malarial, and anti-fungal properties. It has also been found to have antioxidant, anti-allergic, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-2-(3-methoxyphenyl)pyridine is a useful compound for laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a low melting point, making it easy to handle. However, it is not very soluble in water, which can be a limitation in some experiments.
Orientations Futures
There are a number of potential future directions for 4-hydroxy-2-(3-methoxyphenyl)pyridine. It has been suggested that it could be used as an anti-cancer drug, as a treatment for malaria, as a treatment for fungal infections, and as a treatment for allergic reactions. Additionally, it could be used as a starting material for the synthesis of other compounds, such as dyes and pigments. Finally, it could be used in the development of new drugs.
Méthodes De Synthèse
4-Hydroxy-2-(3-methoxyphenyl)pyridine can be synthesized from the reaction of 4-methoxyphenyl pyridine with hydrochloric acid. The reaction is carried out in a two-step process. In the first step, the 4-methoxyphenyl pyridine is reacted with hydrochloric acid to form the 4-hydroxy-2-(3-methoxyphenyl)pyridine hydrochloride. In the second step, the hydrochloride is treated with sodium hydroxide to form the free base of 4-hydroxy-2-(3-methoxyphenyl)pyridine.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-8-10(14)5-6-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQFBDSPIKIIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692466 |
Source


|
| Record name | 2-(3-Methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-54-7 |
Source


|
| Record name | 2-(3-Methoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














